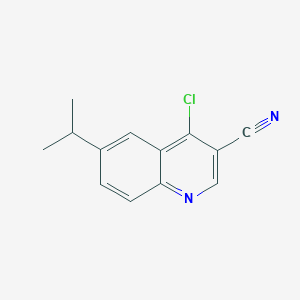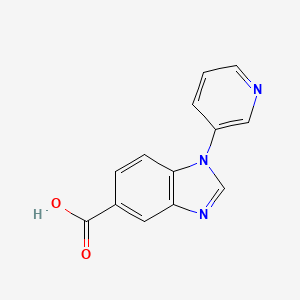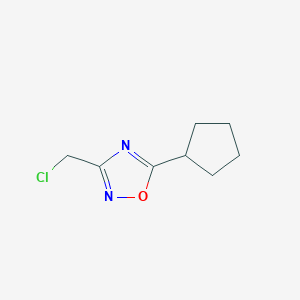![molecular formula C14H16N2O2 B1416174 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1216073-28-7](/img/structure/B1416174.png)
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or significance in biological or chemical contexts.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.科学的研究の応用
Synthesis and Structural Analysis
Regiospecific Synthesis and Structure Determination : The compound has been synthesized with regiospecific methods. Its structure was determined using single-crystal X-ray analysis, highlighting the importance of accurate structural determination for such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Crystallography and Hydrogen Bonding : Studies have shown that these compounds form extensive hydrogen bonding networks. For example, one variant crystallizes as an unusual mixed solvate, with unique molecules of the pyrazole derivative in the asymmetric unit, featuring interactions like Br...Br interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Methodologies
Diimide Reduction Method : The reaction of pyrazole-1H-4-yl-acrylic acids to similar compounds was carried out using Pd-charcoal and diimide methods, highlighting an economical and effective procedure for such transformations (Deepa, Babu, Parameshwar, & Reddy, 2012).
From Levulinic Acid to 3-(Azol-3-yl)Propanoates : Efficient heterocyclization methods have been developed to produce isoxazole and pyrazole derivatives, representing new types of glutamate-like compounds from levulinic acid (Flores et al., 2014).
Molecular Interactions and Properties
Hydrogen-bonded Chains and Structures : Studies on different variants of these compounds have revealed how they form hydrogen-bonded chains and structures, contributing to our understanding of their molecular interactions (Trilleras et al., 2005).
Reactions with Nicotinic Hydrazide : The reaction with nicotinic hydrazide in different solvents leads to the formation of various substituted pyrazoles, expanding the chemical versatility of these compounds (Baeva et al., 2020).
Applications in Polymer Science
- Functional Modification of Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through reactions with various amine compounds, including derivatives of 1H-pyrazoles, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or therapies.
Please note that the availability of this information depends on the extent of research on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific question about a certain aspect of this compound, feel free to ask! I’m here to help.
特性
IUPAC Name |
3-[1-methyl-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)14-12(7-8-13(17)18)9-16(2)15-14/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHZUSOUBTRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



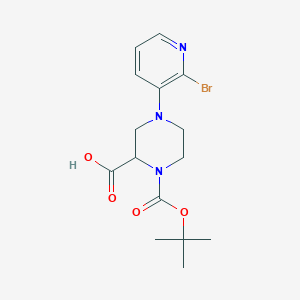
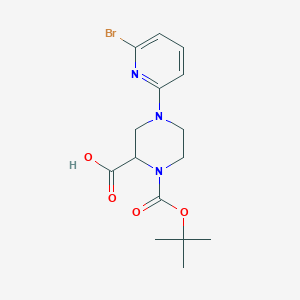
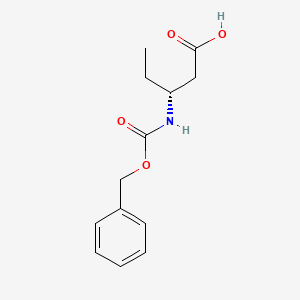
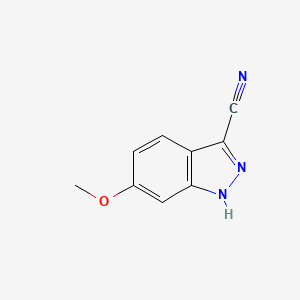
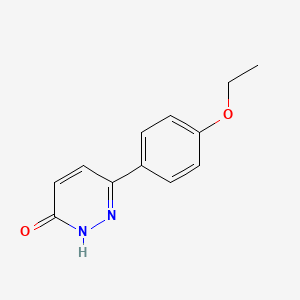
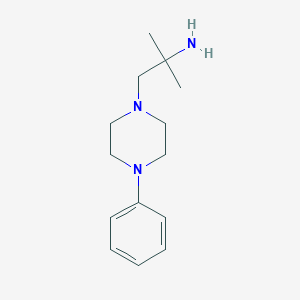
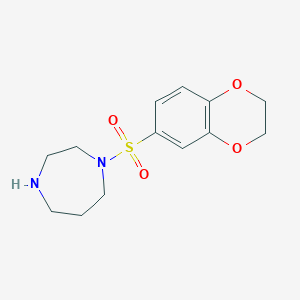
![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)
![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)
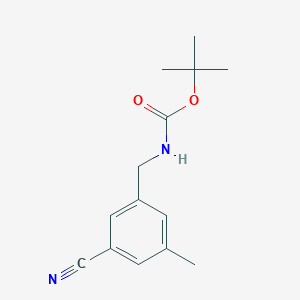
![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)
